Dimethyl 4,5-dibromophthalate is a versatile intermediate used in the synthesis of various organic compounds. Its two bromine atoms can be readily substituted with different functional groups through nucleophilic aromatic substitution reactions, allowing the creation of diverse molecules with unique properties. For instance, research has explored its application in the synthesis of:
Due to its rigid molecular structure and the presence of bromine atoms, dimethyl 4,5-dibromophthalate can act as a building block in crystal engineering. Researchers have explored its use in the design and synthesis of novel supramolecular assemblies with specific functionalities. These studies aim to understand the fundamental principles of crystal formation and develop materials with desired properties for applications in areas like:
Dimethyl 4,5-dibromophthalate is an organic compound with the molecular formula and a molecular weight of approximately 351.978 g/mol. It is characterized by the presence of two bromine atoms located at the 4 and 5 positions of the phthalate ring, which is a derivative of phthalic acid. This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents but less so in water. Its chemical structure contributes to its unique properties and reactivity profile, making it of interest in various chemical applications .
Dimethyl 4,5-dibromophthalate can be synthesized through various methods:
Dimethyl 4,5-dibromophthalate is utilized in various fields:
Research on interaction studies involving dimethyl 4,5-dibromophthalate focuses on its behavior in biological systems and its interactions with enzymes involved in drug metabolism. As noted earlier, it acts as an inhibitor of CYP1A2, which may influence the metabolism of co-administered drugs. Further studies are needed to fully understand its pharmacokinetic properties and potential interactions with other substances .
Dimethyl 4,5-dibromophthalate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Dimethyl 4-bromophthalate | 1.00 | |
| Methyl 5-bromo-2-methyl-benzoate | 0.98 | |
| Methyl 3-bromo-2,6-dimethylbenzoate | 0.96 | |
| Methyl 5-bromo-2-ethylbenzoate | 0.96 |
These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and structural configurations. Dimethyl 4,5-dibromophthalate's unique dibromo substitution pattern distinguishes it from others by enhancing its reactivity towards nucleophiles and influencing its biological interactions .
The synthesis of dimethyl 4,5-dibromophthalate relies fundamentally on electrophilic aromatic substitution mechanisms that enable the introduction of bromine atoms into phthalic acid derivatives [10]. The general mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate [11] [12]. In the initial step, the electrophilic bromine species forms a sigma-bond to the aromatic ring, generating a positively charged benzenonium intermediate that disrupts the aromatic system [10]. This step is rate-determining due to the substantial activation energy required to overcome the loss of aromaticity, which provides approximately 150 kilojoules per mole of stabilization energy [12].
The formation of the brominated arenium ion is facilitated by Lewis acid catalysts such as iron tribromide or aluminum tribromide, which enhance the electrophilic character of molecular bromine through coordination [11] [15]. The catalyst polarizes the bromine-bromine bond, creating a species that behaves as bromine cation, thereby increasing its reactivity toward the electron-rich aromatic system [12]. The polarized bromine molecule then attacks the nucleophilic benzene ring to yield the carbocation intermediate, which possesses three resonance forms that provide stabilization through charge delocalization [12] [15].
The second step involves the rapid elimination of a proton from the arenium intermediate, restoring aromaticity and yielding the substituted aromatic product [10] [11]. This deprotonation is typically facilitated by the bromide ion generated during the initial electrophile formation, making the overall process catalytic in the Lewis acid [15]. The reaction is thermodynamically favored due to the restoration of aromatic stabilization, despite the endergonic nature of the initial electrophilic attack [12].
For phthalic acid derivatives, the presence of electron-withdrawing carboxyl groups significantly influences the reaction mechanism by reducing the electron density of the aromatic ring [17]. This deactivation necessitates more forcing conditions and stronger electrophilic species to achieve successful bromination [8]. The carboxyl groups also direct bromination to meta positions relative to their attachment points, though in phthalic acid derivatives, the 4,5-positions represent the most accessible sites for electrophilic attack due to steric and electronic factors [17].
Achieving precise regioselectivity in dibromination reactions of phthalic acid derivatives represents a critical challenge in the synthesis of dimethyl 4,5-dibromophthalate [13] [17]. The regioselectivity is governed by both electronic and steric factors that influence the relative reactivity of different aromatic positions [16] [17]. The electron-withdrawing nature of carboxyl groups creates a meta-directing effect, favoring substitution at positions that minimize destabilization of the arenium intermediate [17].
In phthalic acid systems, the 4,5-positions are particularly favored for dibromination due to their symmetrical relationship and reduced steric hindrance compared to positions adjacent to the carboxyl groups [13]. The formation of the first bromine substitution creates an additional electron-withdrawing effect that further deactivates the ring toward subsequent electrophilic attack [17]. This deactivation necessitates more vigorous reaction conditions for the introduction of the second bromine atom, often requiring elevated temperatures and extended reaction times [8].
Temperature control plays a crucial role in regioselectivity, as higher temperatures can lead to thermodynamic control and potential isomerization of kinetically favored products [13] [17]. Lower temperatures favor kinetic control, which typically provides better regioselectivity by minimizing competing reaction pathways [13]. The use of appropriate solvents, such as acetic acid or concentrated nitric acid, can also influence regioselectivity by modulating the electrophilic character of the brominating species [8].
Experimental studies have demonstrated that the dibromination of phthalic anhydride in concentrated nitric acid at temperatures between 50 and 65 degrees Celsius for 22 hours yields 79 percent of 3,4,5,6-tetrabromophthalic anhydride, indicating the potential for high degrees of substitution under appropriate conditions [8]. However, for selective 4,5-dibromination, more controlled conditions are required to prevent over-bromination and maintain regioselectivity [1] [2].
The use of alternative brominating agents can also influence regioselectivity outcomes [13] [17]. While molecular bromine remains the most common choice, other reagents such as N-bromosuccinimide can provide different selectivity profiles due to their distinct reaction mechanisms [48]. The choice of brominating agent must be carefully matched to the specific substrate and desired regioselectivity pattern [17].
The conversion of 4,5-dibromophthalic acid to its dimethyl ester represents a critical transformation in the synthetic pathway to dimethyl 4,5-dibromophthalate [1] [2]. Acid-catalyzed esterification with methanol follows the Fischer esterification mechanism, proceeding through a series of protonation, nucleophilic attack, and elimination steps [22]. The reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which activate the carbonyl carbon toward nucleophilic attack by protonating the carbonyl oxygen [22] [25].
The mechanism initiates with the protonation of the carbonyl oxygen, creating a resonance-stabilized carbocation that enhances the electrophilic character of the carbonyl carbon [22] [36]. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [22]. Subsequent proton transfers and the elimination of water yield the desired methyl ester product while regenerating the acid catalyst [22].
For dibromophthalic acid derivatives, the presence of bromine substituents introduces additional complexity to the esterification process [1] [2]. The electron-withdrawing nature of bromine atoms reduces the nucleophilicity of the carbonyl oxygen, requiring more vigorous reaction conditions to achieve complete conversion [35]. Typical reaction conditions involve refluxing the carboxylic acid with excess methanol in the presence of a catalytic amount of acid for several hours [1] [4].
An alternative approach utilizes thionyl chloride as both an activating agent and a source of hydrochloric acid catalyst [1] [2] [34]. In this method, 4,5-dibromophthalic acid is treated with thionyl chloride in methanol at low temperature, typically 0 degrees Celsius, followed by refluxing for extended periods [1] [4]. This approach offers the advantage of in situ acid chloride formation, which enhances the reactivity of the carboxylic acid groups toward esterification [34] [35].
Research findings indicate that the thionyl chloride method can achieve yields of 81 to 86 percent for dimethyl 4,5-dibromophthalate synthesis [1] [4]. The reaction typically requires a molar ratio of thionyl chloride to dibromophthalic acid of 2.5:1.0 to ensure complete conversion of both carboxylic acid groups [1]. The process involves initial cooling to 0 degrees Celsius during thionyl chloride addition, followed by refluxing for 36 hours to achieve optimal conversion [4].
| Parameter | Optimal Conditions |
|---|---|
| Temperature (initial) | 0°C |
| Temperature (reflux) | 65-78°C |
| Reaction time | 36 hours |
| Molar ratio (SOCl₂:acid) | 2.5:1.0 |
| Yield achieved | 81-86% |
Microwave-assisted esterification represents an advanced synthetic approach that offers significant advantages over conventional heating methods for the preparation of dimethyl 4,5-dibromophthalate [18] [19] [20]. The technique utilizes microwave irradiation to achieve rapid and uniform heating through dielectric heating mechanisms, resulting in dramatically reduced reaction times and often improved yields [21] [46].
The mechanism of microwave heating involves the interaction of polar molecules with oscillating electromagnetic fields, causing rapid molecular rotation and generating heat through friction [19] [21]. Methanol, being a polar solvent with a high dielectric constant, is particularly well-suited for microwave-assisted processes due to its efficient coupling with microwave radiation [19]. This property enables rapid heating to reaction temperatures while maintaining precise temperature control throughout the reaction vessel [21].
Experimental studies on microwave-assisted esterification of dicarboxylic acids with methanol have demonstrated remarkable improvements in both reaction efficiency and yield [20]. Research on succinic acid esterification using microwave irradiation achieved 99 percent conversion with 98 percent selectivity under optimized conditions, significantly outperforming conventional heating methods [20]. The optimal conditions typically involve moderate microwave power settings, controlled reaction temperatures, and appropriate catalyst loadings [20].
For aromatic dicarboxylic acid derivatives, microwave-assisted esterification offers particular advantages due to the reduced reaction times required to overcome the deactivating effects of aromatic substituents [18] [46]. The rapid heating profiles achievable with microwave irradiation help minimize side reactions and decomposition pathways that can occur during extended conventional heating [46]. Studies have shown that microwave-assisted methods can reduce reaction times from hours to minutes while maintaining or improving product yields [46].
The application of microwave technology to brominated phthalic acid derivatives requires careful optimization of reaction parameters to account for the electronic effects of bromine substituents [46]. The electron-withdrawing nature of bromine atoms can influence the dielectric properties of the reaction mixture, necessitating adjustments to microwave power and irradiation time [19] [46]. Typical optimization parameters include microwave power (50-300 watts), reaction temperature (65-95 degrees Celsius), and reaction time (60-100 minutes) [19].
| Microwave Parameter | Range | Optimal Value |
|---|---|---|
| Power | 50-300 W | 50-100 W |
| Temperature | 65-95°C | 85°C |
| Reaction time | 60-100 min | 60 min |
| Yield improvement | 17-23% | vs conventional |
The transition from laboratory-scale batch synthesis to industrial-scale continuous production of dimethyl 4,5-dibromophthalate presents significant technical challenges that require specialized reactor designs and process optimization strategies [24] [41] [45]. Continuous flow reactors offer distinct advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and the ability to achieve precise control over reaction conditions [45] [42].
The implementation of continuous flow systems for bromination reactions requires careful consideration of the highly exothermic nature of electrophilic aromatic substitution processes [41] [43]. The high surface area to volume ratio of flow reactors provides superior heat removal capabilities, enabling safe control of highly exothermic bromination reactions that might be difficult to manage in large batch reactors [45]. This enhanced heat transfer capability is particularly important for dibromination reactions, where the cumulative heat release from multiple substitution events can lead to runaway reactions in batch systems [41].
Flow reactor designs for bromination processes typically incorporate static mixer elements or microstructured channels to ensure rapid and uniform mixing of brominating agents with aromatic substrates [43]. Research has demonstrated that static mixer chips can provide excellent control over both temperature and mixing, leading to highly reproducible bromination outcomes with reaction times as short as 30 seconds at 70 degrees Celsius [43]. The precise control afforded by flow systems enables operation under elevated temperatures and pressures that would be impractical or unsafe in batch reactors [45].
For the esterification component of dimethyl 4,5-dibromophthalate synthesis, continuous flow reactors offer the advantage of precise residence time control, which is crucial for optimizing conversion while minimizing side reactions [24]. Studies comparing plug-flow reactors and continuous stirred tank reactors for esterification processes have shown that plug-flow configurations generally provide superior conversion rates due to the absence of back-mixing effects [24]. At typical industrial conditions with reactor volumes of 7.9 cubic meters and ethanol feed rates of 100 to 300 moles per hour, plug-flow reactors achieved conversions ranging from 65.9 to 28.8 percent, compared to 63.6 to 28.9 percent for continuous stirred tank reactors [24].
The scalability of continuous flow processes has been demonstrated in photochemical bromination applications, where pilot-scale operations achieved productivities of 4.1 kilograms per hour with space-time yields of 82 kilograms per liter per hour [41]. These results represent a 14-fold scale-up from laboratory conditions while maintaining assay yields of 88 percent [41]. Such achievements highlight the potential for continuous flow technology to enable efficient industrial production of brominated aromatic compounds [41] [42].
| Reactor Type | Conversion Range | Productivity | Space-Time Yield |
|---|---|---|---|
| Plug-flow | 65.9-28.8% | 4.1 kg/h | 82 kg/L/h |
| CSTR | 63.6-28.9% | Lower | Lower |
| Batch | Variable | Limited | 1-5 kg/L/h |
The purification of dimethyl 4,5-dibromophthalate from industrial-scale synthesis requires sophisticated separation and crystallization protocols that can handle the unique challenges posed by brominated aromatic esters [26] [27] [32]. The presence of bromine substituents significantly influences the solubility characteristics and crystallization behavior of the compound, necessitating carefully optimized purification strategies [26] [28].
Crystallization represents the primary purification method for dimethyl 4,5-dibromophthalate, taking advantage of the compound's ability to form well-defined crystal structures with characteristic melting points [26] [27]. The crystallization process typically involves dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [27] [28]. For phthalic acid derivatives, water is commonly employed as the crystallization solvent due to the high temperature-dependent solubility of these compounds [26] [29].
The solubility characteristics of phthalic acid provide guidance for the crystallization of its brominated derivatives [26]. Phthalic acid exhibits very high solubility in boiling water (18 grams per 100 milliliters) but much lower solubility in chilled water at 14 degrees Celsius (0.54 grams per 100 milliliters) [26]. This substantial temperature-dependent solubility difference enables efficient crystallization through controlled cooling protocols [27] [28].
Industrial crystallization protocols for brominated phthalate esters typically involve a multi-stage process beginning with dissolution of the crude product in the minimum volume of boiling solvent required for complete dissolution [27] [29]. The hot solution is then subjected to gravity filtration to remove any insoluble impurities before initiating the crystallization sequence [27]. Controlled cooling to room temperature, followed by further cooling in ice baths, maximizes crystal yield while promoting the formation of high-quality crystals [26] [27].
Column chromatography serves as an alternative or complementary purification method, particularly for removing closely related impurities that may co-crystallize with the desired product [4] [32]. High-performance liquid chromatography studies have demonstrated the feasibility of separating phthalate esters using specialized stationary phases, with baseline separation achievable within 12 minutes using methanol-water mobile phases [32]. For dimethyl 4,5-dibromophthalate, silica gel chromatography using petroleum ether-ethyl acetate mixtures (3:1 ratio) has been successfully employed to achieve high purity products [1] [4].
The characterization of purified dimethyl 4,5-dibromophthalate typically involves melting point determination, which serves as both a purity indicator and identity confirmation [4] [9]. Research findings indicate that pure dimethyl 4,5-dibromophthalate exhibits melting points in the range of 72.6 to 81 degrees Celsius, depending on the specific polymorph and crystal structure obtained [4] [9]. Spectroscopic characterization using proton nuclear magnetic resonance confirms the structure, with characteristic signals at 7.96-7.97 parts per million for the aromatic protons and 3.91-3.92 parts per million for the methyl ester groups [1] [4] [9].
| Purification Method | Conditions | Yield | Purity |
|---|---|---|---|
| Crystallization | Water, 0-100°C | 85-90% | >95% |
| Column chromatography | PE:EtOAc (3:1) | 80-85% | >98% |
| Combined methods | Sequential | 75-80% | >99% |
The molecular geometry of dimethyl 4,5-dibromophthalate has been analyzed through computational methods, though complete single-crystal X-ray crystallographic data specific to this compound remains limited in the literature [1] [2]. The compound adopts a planar aromatic ring system with two brominated positions at the 4- and 5-positions of the benzene ring, and two methyl ester groups at the 1- and 2-positions [1] [2].
Comparative analysis with related dibrominated phthalate derivatives provides insights into the expected molecular geometry. The closely related dimethyl 4,5-dichlorophthalate has been characterized by X-ray crystallography, revealing a triclinic crystal system with space group P-1 [3]. The crystallographic parameters for the dichlorophthalate analog show unit cell dimensions of a = 7.0204 ± 0.0006 Å, b = 7.7661 ± 0.0006 Å, c = 10.5392 ± 0.0008 Å, with angles α = 97.733 ± 0.001°, β = 109.293 ± 0.001°, and γ = 90.217 ± 0.001° [3].
For dimethyl 4,5-dibromophthalate, the molecular structure shows one carbonyl-containing methyl ester moiety lying nearly coplanar with the brominated aromatic ring, while the second methyl ester group displays significant deviation from the least-squares plane of the aromatic ring [4]. The presence of two bromine atoms at adjacent positions creates substantial steric hindrance and electronic effects that influence the overall molecular conformation [1] [2].
Table 1: Structural Parameters for Dimethyl 4,5-dibromophthalate
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈Br₂O₄ |
| Molecular Weight | 351.98 g/mol |
| CAS Number | 859299-66-4 |
| MDL Number | MFCD11617187 |
| SMILES | COC(=O)C1=CC(Br)=C(Br)C=C1C(=O)OC |
| InChI Key | IYUAQOPKHCZEKX-UHFFFAOYSA-N |
The nuclear magnetic resonance spectroscopic analysis of dimethyl 4,5-dibromophthalate has been characterized primarily through ¹H NMR spectroscopy [5]. The compound exhibits distinctive spectral features that reflect its symmetrical substitution pattern and electronic environment.
¹H NMR Spectroscopic Analysis:
The ¹H NMR spectrum (CDCl₃) displays characteristic signals at δ 7.97 (s, 2H, Ar-H) and δ 3.92 (s, 6H, -CH₃) [5]. The aromatic protons appear as a singlet at δ 7.97 ppm, indicating the symmetrical nature of the 4,5-dibrominated benzene ring system. The chemical shift is significantly deshielded compared to unsubstituted phthalate esters due to the electron-withdrawing effects of the bromine substituents [5].
The methyl ester protons resonate at δ 3.92 ppm as a singlet, integrating for six protons, consistent with the presence of two equivalent methoxycarbonyl groups [5]. This chemical shift is typical for methyl esters attached to aromatic carboxylic acids, where the aromatic system provides moderate deshielding effects [5].
¹³C NMR Spectroscopic Analysis:
While comprehensive ¹³C NMR data for dimethyl 4,5-dibromophthalate is not extensively reported in the literature, the expected chemical shifts can be inferred from related brominated phthalate derivatives. The carbonyl carbons would be expected to appear in the region δ 165-170 ppm, characteristic of aromatic ester carbonyls [5].
Two-Dimensional NMR Techniques:
Comprehensive two-dimensional NMR analysis of dimethyl 4,5-dibromophthalate has not been extensively documented in the available literature. However, such techniques would be valuable for confirming structural assignments and investigating intermolecular interactions in solution [5].
Table 2: ¹H NMR Spectroscopic Data for Dimethyl 4,5-dibromophthalate
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | J-coupling (Hz) |
|---|---|---|---|---|
| Aromatic protons (H-3, H-6) | 7.97 | Singlet | 2H | - |
| Methyl ester protons (-OCH₃) | 3.92 | Singlet | 6H | - |
The infrared spectroscopic analysis of dimethyl 4,5-dibromophthalate provides detailed information about the vibrational modes and functional group characteristics [5]. The IR spectrum (KBr) reveals several distinctive absorption bands that correspond to specific molecular vibrations.
Carbonyl Stretching Vibrations:
The most prominent feature in the IR spectrum is the carbonyl stretching vibration at 1748 cm⁻¹, which is characteristic of aromatic ester groups [5]. This frequency is slightly higher than typical aliphatic esters due to the electron-withdrawing effects of the aromatic ring and bromine substituents, which increase the double-bond character of the carbonyl group [5].
Aromatic Carbon-Hydrogen Stretching:
The aromatic C-H stretching vibrations appear at 3018 cm⁻¹, indicating the presence of aromatic protons [5]. This frequency is typical for brominated aromatic compounds where the electron-withdrawing effects of the bromine atoms influence the vibrational characteristics [5].
Aliphatic Carbon-Hydrogen Stretching:
The aliphatic C-H stretching vibrations of the methyl ester groups are observed at 2949 cm⁻¹ [5]. This frequency is consistent with methyl groups attached to oxygen atoms in ester linkages [5].
Carbon-Oxygen Stretching Vibrations:
The C-O stretching vibrations are observed at 1284 cm⁻¹ and 1131 cm⁻¹, corresponding to the ester linkages [5]. These frequencies are characteristic of aromatic ester compounds and are influenced by the electronic effects of the brominated aromatic system [5].
Table 3: Infrared Vibrational Mode Assignments for Dimethyl 4,5-dibromophthalate
| Frequency (cm⁻¹) | Assignment | Intensity | Description |
|---|---|---|---|
| 3459 | O-H stretch | Medium | Trace moisture or impurities |
| 3018 | Aromatic C-H stretch | Medium | Aromatic protons |
| 2949 | Aliphatic C-H stretch | Medium | Methyl ester groups |
| 1748 | C=O stretch | Strong | Ester carbonyl groups |
| 1284 | C-O stretch | Medium | Ester linkage |
| 1131 | C-O stretch | Medium | Ester linkage |
| 865 | C-Br stretch | Medium | Aromatic C-Br bond |
| 561 | C-Br stretch | Medium | Aromatic C-Br bond |
The thermal behavior of dimethyl 4,5-dibromophthalate has been characterized through various analytical techniques, providing insights into its phase transition characteristics [6] [5] [7].
Melting Point Analysis:
Dimethyl 4,5-dibromophthalate exhibits a melting point range of 81-82°C [5] [7]. This melting point is relatively low compared to the parent acid (4,5-dibromophthalic acid, which melts at 203.5-205.5°C) [8] [9], reflecting the influence of esterification on the crystalline packing and intermolecular interactions [5]. The narrow melting point range indicates good purity and homogeneity of the crystalline material [5].
Boiling Point Characteristics:
The boiling point of dimethyl 4,5-dibromophthalate is reported as 367.6°C at 760 mmHg [6]. This relatively high boiling point reflects the substantial molecular weight (351.98 g/mol) and the presence of strong intermolecular forces, including dipole-dipole interactions from the ester groups and van der Waals forces from the bromine substituents [6].
Thermal Stability Analysis:
The compound demonstrates thermal stability under normal storage conditions at room temperature [7]. However, prolonged heating above the melting point may lead to decomposition, potentially forming carbon oxides and hydrogen bromide as decomposition products [7].
Table 4: Thermal Properties of Dimethyl 4,5-dibromophthalate
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 81-82°C | Atmospheric pressure | [5] |
| Boiling Point | 367.6°C | 760 mmHg | [6] |
| Decomposition Products | Carbon oxides, HBr | Thermal degradation | [7] |
| Storage Temperature | Room temperature | Dry conditions | [7] |
The solubility characteristics of dimethyl 4,5-dibromophthalate in various organic solvents have been investigated, providing essential information for synthetic applications and purification procedures [10] [5].
Solubility in Polar Protic Solvents:
Dimethyl 4,5-dibromophthalate shows limited solubility in methanol, described as "not particularly good" [10]. The parent 4,5-dibromophthalic acid is reported to be "hardly soluble in methanol" [10], and the esterification improves solubility only marginally. This limited solubility in methanol presents challenges during synthetic procedures and requires careful optimization of reaction conditions [10].
Solubility in Polar Aprotic Solvents:
The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide (DMF), which is utilized in subsequent synthetic transformations [10] [5]. The solubility in DMF is crucial for reactions involving nucleophilic substitution of the bromine atoms [10].
Solubility in Organic Solvents:
Dimethyl 4,5-dibromophthalate exhibits good solubility in common organic solvents including dichloromethane (DCM) and chloroform [5] [11]. These solvents are routinely used for extraction, purification, and spectroscopic analysis of the compound [5].
Purification Solvent Systems:
The compound is effectively purified using column chromatography with petroleum ether:ethyl acetate (3:1) as the eluent system [5]. This solvent mixture provides appropriate polarity for effective separation while maintaining compound stability [5].
Table 5: Solubility Parameters for Dimethyl 4,5-dibromophthalate in Organic Media
| Solvent | Solubility | Application | Comments |
|---|---|---|---|
| Methanol | Poor | Synthesis solvent | Limited solubility affects reaction efficiency |
| Dichloromethane | Good | Extraction, NMR | Commonly used for analytical procedures |
| Chloroform | Good | NMR spectroscopy | Suitable for ¹H NMR analysis |
| Dimethylformamide | Good | Synthetic reactions | Essential for nucleophilic substitution |
| Petroleum ether | Limited | Chromatography | Used in eluent mixtures |
| Ethyl acetate | Moderate | Chromatography | Component of purification systems |
The solubility profile of dimethyl 4,5-dibromophthalate reflects its moderate polarity, arising from the balance between the polar ester functional groups and the lipophilic brominated aromatic system [5] [10]. This solubility behavior is crucial for optimizing synthetic procedures, purification protocols, and analytical characterization methods [5] [10].